molecular formula C13H8Cl2N2 B15332172 8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine

8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B15332172
M. Wt: 263.12 g/mol
InChI Key: SWCRZJNCTCWCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms in the structure enhances its chemical reactivity and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-chlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. This reaction is followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and heating to temperatures around 100-150°C .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets in the body. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby blocking the progression of diseases like cancer or infections .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of two chlorine atoms, which enhance its reactivity and potential pharmacological properties. Its imidazo[1,2-a]pyridine core provides a versatile scaffold for the development of various therapeutic agents .

Properties

Molecular Formula

C13H8Cl2N2

Molecular Weight

263.12 g/mol

IUPAC Name

8-chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8Cl2N2/c14-10-5-2-1-4-9(10)12-8-17-7-3-6-11(15)13(17)16-12/h1-8H

InChI Key

SWCRZJNCTCWCDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=C(C3=N2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.